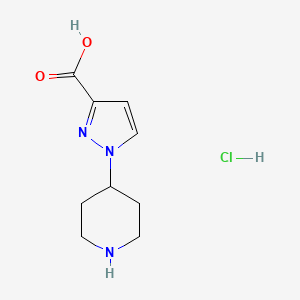
2-(1-(3,4-Dichlorobenzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-(3,4-Dichlorobenzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a compound that has gained attention in scientific research due to its potential use as a therapeutic agent. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Scientific Research Applications
Therapeutic Applications
The compound 2-(1-(3,4-Dichlorobenzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole, as part of the broader family of 1,3,4-oxadiazole derivatives, exhibits a wide range of bioactivities due to its unique structural features. The 1,3,4-oxadiazole ring, characterized by its aromatic five-membered structure containing two nitrogen atoms and one oxygen atom, has been a focal point in medicinal chemistry for its ability to bind effectively with various enzymes and receptors. This binding is facilitated through multiple weak interactions, thereby eliciting a diverse array of therapeutic effects. Research highlights the significant potential of 1,3,4-oxadiazole derivatives in treating various ailments, underlining their value in drug development. These compounds have demonstrated promising anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal activities (Verma et al., 2019).
Pharmacological Significance
The pharmacological landscape of 1,3,4-oxadiazole derivatives is notably vast, encompassing a range of activities from antibacterial to anticancer properties. Recent studies have further elaborated on the versatility of oxadiazoles, particularly highlighting their engagement in hydrogen bond interactions with biomacromolecules, which significantly enhances their pharmacological activity. The review of compounds containing oxadiazole rings published in recent years accentuates their antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities, underscoring the continuous interest in these compounds for organic synthesis, medicinal chemistry, and pharmacology (Wang et al., 2022).
Biological Activities
The oxadiazole nucleus, particularly the 1,3,4-oxadiazole variant, is recognized for its comprehensive biological activities. Its incorporation into various derivatives has been linked to a wide spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and more. This review highlights the significance of the oxadiazole core in the realm of synthetic medicinal chemistry and its applications across various domains such as polymers, luminescence materials, electron-transporting materials, and corrosion inhibitors. The synthesis and biological properties of 1,3,4-oxadiazole containing compounds have been extensively studied, revealing their potential as efficacious and less toxic medicinal agents (Rana et al., 2020).
Metal-Ion Sensing Applications
Beyond pharmacological applications, 1,3,4-oxadiazoles have been explored for their potential in metal-ion sensing. These compounds, due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites (N and O donor atoms), are considered promising candidates for metal-ions sensors. Various synthetic strategies for 1,3,4-oxadiazole derivatives and their applications in the development of chemosensors for selective metal-ion sensing have been reviewed, highlighting the versatility of these molecules in both medical and material science fields (Sharma et al., 2022).
properties
IUPAC Name |
2-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2F3N3O/c16-11-2-1-9(7-12(11)17)8-23-5-3-10(4-6-23)13-21-22-14(24-13)15(18,19)20/h1-2,7,10H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCJKZTWUUGBBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine](/img/structure/B2499291.png)
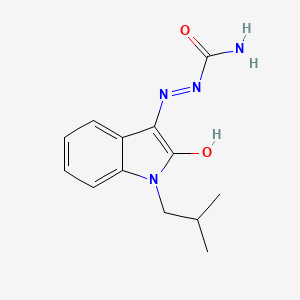

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2499296.png)
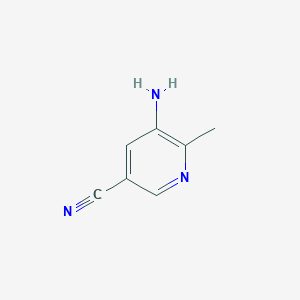



![7-[(4-Chlorophenyl)methyl]-8-(2-hydroxypropylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2499302.png)
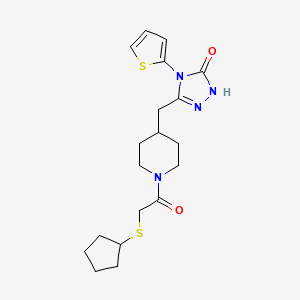
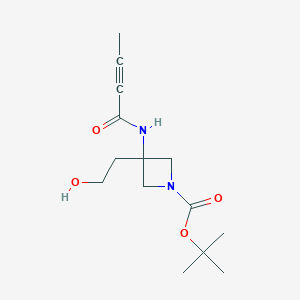
![N-(2,3-Dimethylphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2499309.png)
![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride](/img/structure/B2499312.png)
